3-Hydroxy-2,2-dimethylpropanoate
説明
3-Hydroxy-2,2-dimethylpropanoate is a branched-chain hydroxy ester with a β-hydroxy acid backbone. Its derivatives, particularly methyl and ethyl esters, have gained attention in medicinal chemistry due to their role as histone deacetylase (HDAC) inhibitors and antiproliferative agents. Key derivatives include methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3) and ethyl this compound (CAS 14002-73-4), which serve as structural scaffolds for anticancer drug development . These compounds are synthesized via nucleophilic addition of trimethylsilyl ketene acetal to aldehydes, yielding intermediates that are further functionalized into hydrazides, acids, or metal complexes .
特性
分子式 |
C5H9O3- |
|---|---|
分子量 |
117.12 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8)/p-1 |
InChIキー |
RDFQSFOGKVZWKF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(CO)C(=O)[O-] |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Methyl vs. Ethyl Esters
The methyl ester exhibits superior anticancer activity compared to the ethyl ester, likely due to enhanced cellular uptake and HDAC binding. For example, methyl-derived compounds like 7a and 7g showed IC₅₀ values of 0.12 mg/mL against HCT-116 cells, while ethyl esters are more commonly utilized in non-pharmaceutical applications .
Metal Complexes
Derivatives of this compound form stable complexes with transition metals, altering their cytotoxic profiles:
- Cu(II) Complexes : Demonstrated IC₅₀ values of 0.1–0.64 mg/mL against HCT-116 cells, outperforming La(III) complexes (IC₅₀ > 1 mg/mL) .
- Ni(II) Complexes: Moderate activity (IC₅₀: 0.3–0.7 mg/mL) but higher selectivity for cancer cells over normal HEK-293 cells .
Metal coordination enhances DNA intercalation and kinase inhibition (e.g., CDK8), a mechanism distinct from non-metallated esters that primarily target HDACs .
Neopentyl Glycol Derivatives
Compounds like hydroxypivalyl hydroxypivalate (HPHP) share the this compound backbone but are esterified with neopentyl glycol. These derivatives lack anticancer activity but are critical in industrial applications:
- HPHP Glycol : Used in automotive coatings for flexibility and durability .
- Thermal Stability : Decomposes at 177–178°C, higher than methyl/ethyl esters (76–98°C) .
Benzyl and Fluorophenyl Derivatives
- Ethyl 3-(3-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Fluorine substitution may enhance target binding but requires further biological validation .
Mechanistic Insights and Selectivity
- HDAC Inhibition: Methyl and hydrazide derivatives (e.g., 16b, 16c) inhibit HDAC-2 with binding energies of −8.5 to −9.2 kcal/mol, comparable to vorinostat .
- TRAP1/HSP90 Interaction : Compounds 7a and 7g bind to TRAP1 ATP-binding sites (distance: 2.1–2.4 Å), triggering apoptosis via mitochondrial pathways .
準備方法
Hydrogen Peroxide Oxidation
Hydroxypivalic acid is most commonly prepared by oxidizing hydroxypivalaldehyde with hydrogen peroxide. This method avoids the low yields (28–65%) and byproduct formation associated with earlier approaches like potassium permanganate oxidation or the Cannizzaro reaction. Modern protocols emphasize controlled H₂O₂ addition to mitigate safety risks and improve selectivity:
Hydroxypivalaldehyde Synthesis
Hydroxypivalaldehyde, the precursor for oxidation, is synthesized via base-catalyzed condensation of isobutyraldehyde and formaldehyde:
-
Catalysts : DBU (1,8-diazabicycloundec-7-ene) or related bicyclic amidines enable room-temperature reactions with 99% isobutyraldehyde conversion and >98% selectivity.
-
Typical Protocol :
Esterification of Hydroxypivalic Acid
Carbodiimide-Mediated Coupling
Ester derivatives, such as methyl 3-hydroxy-2,2-dimethylpropanoate, are synthesized via DCC (dicyclohexylcarbodiimide) coupling:
Trichloroacetimidate/Acetate Activation
For sterically hindered alcohols, the carbonyl group of methyl this compound is activated as trichloroacetimidate (using trichloroacetonitrile/DBU) or acetate (acetic anhydride/DMAP). These intermediates undergo C–C coupling with nucleophiles like methoxybenzenes or allylsilanes in the presence of Lewis acids (e.g., BF₃·OEt₂).
Industrial-Scale Esterification
Large-scale production employs acid-catalyzed esterification:
-
Conditions :
Alternative Routes and Emerging Methods
Q & A
Q. What are the common synthetic pathways for 3-Hydroxy-2,2-dimethylpropanoate and its derivatives?
The synthesis of this compound derivatives often involves:
- Aldol-like reactions : For example, 4-chlorobenzaldehyde reacts with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and LiCl in DMF to yield methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (69% yield) .
- Ester hydrolysis : Derivatives like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid are synthesized via alkaline hydrolysis (KOH in 50% ethanol-water, reflux for 6 h) .
- Hydrazide formation : Reacting esters with hydrazine hydrate in ethanol under reflux yields hydrazide derivatives (88% yield) .
Q. What analytical techniques are used to characterize this compound derivatives?
Key methods include:
- NMR spectroscopy : and NMR are critical for confirming structural motifs (e.g., δ 1.11 ppm for methyl groups in methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) .
- Mass spectrometry (MALDI-TOF) : Used to determine molecular weights (e.g., m/z = 251 [M + Na] for the carboxylic acid derivative) .
- Chiral HPLC : For enantiopurity assessment of related hydroxy ketones, though not directly reported for this compound .
Q. What safety precautions are required when handling this compound?
Per safety data sheets (SDS):
Q. What are the primary derivatives of this compound in medicinal chemistry?
Common derivatives include:
- Hydrazides : Synthesized for HDAC inhibition studies (e.g., compound 15 with IC = 0.69 µM against HeLa cells) .
- Carboxylic acids : Used as intermediates in anticancer agent development .
- Triazolyl derivatives : Modified to enhance binding to histone deacetylase (HDAC) enzymes .
Advanced Research Questions
Q. How do structural modifications influence the HDAC inhibitory activity of this compound derivatives?
- Hydrophobic spacer optimization : Derivatives with triazolyl groups (e.g., 16c ) show enhanced activity (IC = 0.69 µM vs. doxorubicin’s 2.29 µM) due to improved interaction with HDAC-2’s hydrophobic pocket .
- Zinc-binding group (ZBG) incorporation : Modifications like hydroxamic acids or 2-aminoanilides are critical for chelating Zn in HDAC active sites .
- Docking studies : Molecular modeling aligns with experimental IC values, confirming the role of substituents in binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental variability : Differences in cell lines (HeLa vs. HCT-116) or assay conditions (e.g., incubation time) may explain discrepancies. For example, compound 18 shows IC = 3.39 µM in HeLa cells but higher potency in other lines .
- Stereochemical factors : Enantiomeric purity (e.g., (S)- vs. (R)-isomers) can drastically alter activity but is often underreported .
Q. What computational methods are used to study the binding mechanisms of this compound derivatives?
Q. How is enantioselective synthesis achieved for related hydroxy ketones?
- Catalytic asymmetric reduction : Ruthenium TsDPEN complexes enable >90% enantiomeric excess (e.g., (S)-3-hydroxy-2,2-dimethylcyclopentanone) .
- Chiral auxiliaries : Though not directly reported for this compound, similar strategies could be applied .
Q. What role does this compound play in polymer science research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
